mechanism of action of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one derivatives
mechanism of action of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one derivatives
An In-depth Technical Guide to the Mechanism of Action of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one Derivatives
Authored by: A Senior Application Scientist
Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold
The 1,4-benzoxazin-3-one core is a "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in compounds with a wide range of biological activities. The strategic incorporation of halogen atoms, such as bromine and fluorine, along with lipophilic groups like isopropyl, is a well-established approach to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. This guide provides a comprehensive technical overview of the potential mechanisms of action for 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one derivatives, drawing upon the wealth of research into the broader class of 1,4-benzoxazin-3-ones. While specific data for the title compound is emerging, the established activities of its analogs provide a strong foundation for predicting its biological profile and guiding future research.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the probable molecular targets and signaling pathways, supported by evidence from the scientific literature. Furthermore, it will outline robust experimental protocols to validate these hypotheses and present data in a clear, actionable format.
The 1,4-Benzoxazin-3-one Core: A Versatile Pharmacophore
The 1,4-benzoxazin-3-one heterocyclic system is a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] The chemical simplicity and synthetic accessibility of this scaffold make it an attractive starting point for the design of new drugs.[3] The introduction of bromine and fluorine at the 6 and 8 positions, respectively, is anticipated to enhance potency and selectivity, while the 4-isopropyl group can improve cell permeability and metabolic stability.
Potential Mechanisms of Action: A Multi-Targeted Approach
Based on extensive research into analogous compounds, 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one derivatives are likely to exert their biological effects through one or more of the following mechanisms:
Enzyme Inhibition: A Common Theme
A predominant mechanism of action for many 1,4-benzoxazin-3-one derivatives is the inhibition of key enzymes involved in disease pathogenesis.
2.1.1. Tyrosine Kinase Inhibition
Several novel 1,4-benzoxazin-3-one derivatives have been synthesized and identified as inhibitors of tyrosine kinases, such as KDR (VEGFR-2) and ABL.[2][4] These enzymes are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers. The inhibitory activity against these kinases suggests a potential application for these derivatives as anticancer agents.[2][4]
2.1.2. Inhibition of Carbohydrate-Metabolizing Enzymes
In the context of metabolic diseases, derivatives of 1,4-benzoxazin-3-one have been investigated for their ability to inhibit pancreatic α-amylase and intestinal α-glucosidase.[1] These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Their inhibition can help to control postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.[1]
2.1.3. DNA Gyrase Inhibition
The antimicrobial properties of some 1,4-benzoxazin-3-one derivatives have been linked to the inhibition of bacterial DNA gyrase.[5] This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. By targeting this enzyme, these compounds can effectively halt bacterial growth.[5]
Modulation of Inflammatory Pathways
Chronic inflammation is a contributing factor to a wide range of diseases. 1,4-Benzoxazin-3-one derivatives have demonstrated significant anti-inflammatory activity.
2.2.1. Downregulation of Pro-inflammatory Enzymes
Studies have shown that these derivatives can downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in response to inflammatory stimuli like lipopolysaccharide (LPS).[6] These enzymes are key producers of inflammatory mediators, and their inhibition can alleviate the inflammatory response.[6]
2.2.2. Activation of the Nrf2-HO-1 Signaling Pathway
A potential mechanism for the anti-inflammatory effects of these compounds involves the activation of the Nrf2-HO-1 signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Activation of this pathway can help to resolve inflammation and protect cells from oxidative stress.[6]
Anticancer Activity Beyond Kinase Inhibition
In addition to tyrosine kinase inhibition, 1,4-benzoxazin-3-one derivatives may exert anticancer effects through other mechanisms.
2.3.1. Induction of Apoptosis
Some derivatives have been shown to induce apoptosis in cancer cells by enhancing the expression of the tumor suppressor protein p53 and the pro-apoptotic caspases 9 and 3.[7] This programmed cell death is a crucial mechanism for eliminating cancerous cells.
2.3.2. Inhibition of EGFR Activity
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed in cancer cells and plays a key role in tumor growth and progression. Inhibition of EGFR activity is a potential mechanism of action for some benzoxazinone derivatives.[7]
2.3.3. PI3Kβ/δ Inhibition
Derivatives of the related 2,3-dihydro-1,4-benzoxazine have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K) isoforms β and δ.[8] This pathway is frequently dysregulated in cancer, particularly in tumors with loss of the PTEN tumor suppressor.[8]
Antimicrobial and Antifungal Activity
A significant body of research points to the broad-spectrum antimicrobial and antifungal activities of 1,4-benzoxazin-3-one derivatives.[5][9][10] The exact mechanisms can vary but may involve disruption of cell wall synthesis, inhibition of essential enzymes as mentioned earlier, or other cellular processes.
Experimental Validation: A Roadmap for Mechanistic Studies
To elucidate the precise , a systematic and multi-faceted experimental approach is required.
Target Identification and Engagement
The initial step is to identify the direct molecular targets of the compound.
Protocol 1: Kinase Inhibition Assay
Objective: To determine the inhibitory activity of the test compound against a panel of tyrosine kinases.
Methodology:
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Reagents: Recombinant human tyrosine kinases (e.g., KDR, ABL, EGFR), appropriate peptide substrates, ATP, and the test compound at various concentrations.
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Procedure:
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Set up kinase reactions in a 96-well plate format.
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Incubate the kinase, substrate, and test compound for a predetermined time at 30°C.
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Initiate the reaction by adding ATP.
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After incubation, stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, ELISA).
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Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Protocol 2: Alpha-Glucosidase and Alpha-Amylase Inhibition Assays
Objective: To assess the inhibitory effect of the compound on carbohydrate-metabolizing enzymes.
Methodology:
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Reagents: α-glucosidase from Saccharomyces cerevisiae, α-amylase from porcine pancreas, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate for α-glucosidase, starch as a substrate for α-amylase, and the test compound.
-
Procedure (α-glucosidase):
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Incubate the enzyme with the test compound.
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Add the pNPG substrate and incubate.
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Stop the reaction with sodium carbonate and measure the absorbance of the released p-nitrophenol at 405 nm.
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Procedure (α-amylase):
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Incubate the enzyme with the test compound and starch solution.
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Add dinitrosalicylic acid color reagent and heat.
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Measure the absorbance at 540 nm to quantify the amount of reducing sugars produced.
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Data Analysis: Determine the IC50 values for both enzymes.
Cellular and Pathway Analysis
Once a primary target is identified, it is crucial to investigate the downstream cellular effects.
Protocol 3: Western Blot Analysis for Signaling Pathway Modulation
Objective: To examine the effect of the compound on the phosphorylation status of key signaling proteins and the expression of target proteins.
Methodology:
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Cell Culture: Treat relevant cell lines (e.g., cancer cells, immune cells) with the test compound for various times and at different concentrations.
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Protein Extraction: Lyse the cells and quantify the total protein concentration.
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SDS-PAGE and Western Blotting:
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Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
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Transfer the proteins to a nitrocellulose or PVDF membrane.
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Probe the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, iNOS, COX-2, p53, cleaved caspase-3) and a loading control (e.g., β-actin, GAPDH).
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Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
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Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
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Data Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Antimicrobial Activity Screening
To evaluate the antimicrobial potential, standard microbiological assays are employed.
Protocol 4: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
Objective: To determine the lowest concentration of the compound that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the bacteria (MBC).
Methodology:
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Microorganisms: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
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Broth Microdilution Method (for MIC):
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Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
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Inoculate each well with a standardized suspension of the microorganism.
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Incubate under appropriate conditions.
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Determine the MIC as the lowest concentration of the compound with no visible growth.
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MBC Determination:
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Subculture aliquots from the wells with no visible growth onto agar plates.
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Incubate the plates and determine the MBC as the lowest concentration that results in no colony formation.
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Data Presentation and Visualization
Table 1: Summary of Potential Biological Activities and IC50 Values for 1,4-Benzoxazin-3-one Derivatives
| Biological Activity | Target Enzyme/Pathway | Reported IC50 / Activity | Reference |
| Anticancer | KDR, ABL Tyrosine Kinases | Varies with derivative | [2][4] |
| Anticancer | PI3Kβ/δ | IC50 values in the nanomolar range for related compounds | [8] |
| Anticancer | p53, Caspase 3/9 induction | Observed in various cancer cell lines | [7] |
| Antidiabetic | α-amylase, α-glucosidase | Varies with derivative | [1] |
| Anti-inflammatory | iNOS, COX-2 downregulation | Observed in LPS-stimulated microglia | [6] |
| Antimicrobial | DNA Gyrase (putative) | MICs against various bacteria | [5] |
| Antifungal | Not specified | MICs against various fungi | [9] |
Visualizing Molecular Pathways and Experimental Workflows
Diagrams are invaluable tools for illustrating complex biological processes and experimental designs.
Caption: Potential signaling pathways modulated by 6-Bromo-8-fluoro-1,4-benzoxazin-3-one derivatives.
Caption: A generalized experimental workflow for mechanism of action studies.
Conclusion and Future Directions
The 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one scaffold represents a promising starting point for the development of novel therapeutics with a potentially multi-targeted mechanism of action. The existing literature on analogous compounds strongly suggests that its biological activities could span anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. The key to unlocking the full therapeutic potential of this and related derivatives lies in a rigorous and systematic investigation of their molecular mechanisms.
Future research should focus on:
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Definitive Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and computational docking to identify the direct binding partners of these compounds.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to understand how modifications to the core structure influence potency and selectivity.
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In Vivo Efficacy and Safety: Progressing the most promising lead compounds into relevant animal models of disease to evaluate their efficacy, pharmacokinetics, and safety profiles.
By following a logical and evidence-based approach, the scientific community can effectively harness the therapeutic potential of this versatile chemical scaffold.
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Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[2][4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules,
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Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][4]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry,
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